Arginine Vasopressin-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Arginine Vasopressin-d5” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds, introduction of functional groups, and cyclization reactions. The reaction conditions typically involve the use of protecting groups, coupling reagents, and catalysts to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to improve yield and reduce costs. This may involve the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and scale-up of the synthesis process.

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Hydrolysis: Cleavage of bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may involve specific temperatures, pH levels, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学研究应用

Scientific Research Applications

- Vasopressor Therapy

-

Diabetes Insipidus Studies

- AVP-d5 is instrumental in understanding disorders related to arginine vasopressin resistance and deficiency, particularly diabetes insipidus. Case studies have shown that administration of AVP-d5 can effectively manage symptoms associated with both central and nephrogenic diabetes insipidus, leading to improved fluid balance and reduced urine output .

-

Endocrine Function Research

- Recent studies highlight the role of AVP in glucagon secretion regulation during hypoglycemic episodes. Using AVP-d5, researchers have demonstrated its effect on increasing intracellular calcium levels in pancreatic alpha-cells, thereby stimulating glucagon release . This finding is significant for understanding metabolic regulation and potential therapeutic avenues for diabetes management.

- Postoperative Management

Case Study 1: Management of Diabetes Insipidus

A patient diagnosed with central diabetes insipidus was treated with AVP-d5 alongside desmopressin. The treatment resulted in a marked decrease in urine output and improvement in urine osmolality, demonstrating the compound's effectiveness in managing this condition .

Case Study 2: Refractory Shock Treatment

In a cohort of patients experiencing refractory shock post-cardiac surgery, administration of AVP-d5 led to significant improvements in blood pressure and renal function. This case emphasizes the potential of AVP as a first-line treatment option when traditional therapies are ineffective .

Case Study 3: Glucagon Regulation

Research involving AVP-d5 highlighted its role in enhancing glucagon secretion during hypoglycemia. In vivo experiments showed that AVP administration resulted in increased plasma glucose levels via glucagon receptor activation, suggesting its importance in metabolic homeostasis .

Comparative Data Table

| Application Area | Key Findings | Clinical Implications |

|---|---|---|

| Vasopressor Therapy | Restores vasomotor tone in refractory shock | Potential first-line therapy for shock states |

| Diabetes Insipidus Management | Reduces urine output and increases osmolality | Effective treatment for central/nephrogenic diabetes |

| Endocrine Function Research | Stimulates glucagon release during hypoglycemia | Insights into metabolic regulation |

| Postoperative Management | Improves hemodynamic stability post-surgery | Enhances recovery outcomes in pediatric cardiac patients |

作用机制

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical effects.

相似化合物的比较

Similar Compounds

Similar compounds may include other peptides or peptidomimetics with analogous structures and functional groups. Examples include:

Peptide A: A similar peptide with a different sequence of amino acids.

Peptidomimetic B: A compound that mimics the structure and function of a peptide but with non-peptidic components.

生物活性

Arginine Vasopressin-d5 (AVP-d5) is a modified form of arginine vasopressin (AVP), a crucial hormone involved in various physiological processes, including fluid balance, blood pressure regulation, and social behaviors. The deuterated version, AVP-d5, is primarily used in research to study the pharmacokinetics and biological activity of vasopressin without significantly altering its functional properties.

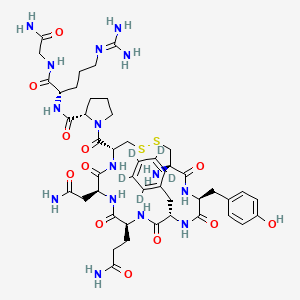

Chemical Structure and Modification

AVP-d5 is characterized by the substitution of five hydrogen atoms with deuterium. This isotopic labeling allows for advanced studies in metabolic pathways and pharmacokinetics while retaining the core structure and biological activity of AVP. The modification aims to enhance the antidiuretic effects while minimizing pressor activities, making it particularly useful in clinical settings for conditions such as central diabetes insipidus and nocturia .

AVP exerts its biological effects primarily through three types of receptors: V1a, V1b, and V2 receptors. Each receptor has distinct tissue expression and physiological roles:

- V1a Receptors : Located in vascular smooth muscle cells, mediating vasoconstriction.

- V1b Receptors : Found in the anterior pituitary gland, influencing ACTH secretion.

- V2 Receptors : Primarily expressed in the kidneys, facilitating water reabsorption through aquaporin-2 channels .

AVP-d5 acts mainly as an agonist for the V2 receptor, promoting water retention by increasing the permeability of renal collecting ducts to water .

Biological Activity

The biological activity of AVP-d5 can be summarized as follows:

Case Studies

-

Fluid Deprivation Study :

A study evaluated the effects of glucocorticoids on plasma AVP levels and renal water reabsorption. Healthy male volunteers underwent fluid deprivation tests with measurements taken before and after prednisolone treatment. Results indicated that prednisolone pretreatment reduced the plasma AVP response during dehydration but did not alter urinary osmolality significantly. This suggests that AVP-independent mechanisms may also play a role in renal fluid reabsorption . -

Postoperative Plasma AVP Levels :

In a cohort of patients undergoing neurosurgery, plasma AVP levels were measured postoperatively. The findings showed significant fluctuations in AVP levels across different days post-surgery, indicating a complex interplay between surgical stress and hormonal regulation .

Comparative Analysis with Other Analogues

AVP-d5 has been compared with other vasopressin analogues regarding their biological activities:

| Compound | Antidiuretic Activity | Pressor Activity | Selectivity |

|---|---|---|---|

| Arginine Vasopressin | High | Moderate | Low |

| Desmopressin | Very High | Low | High |

| This compound | High | Lower than AVP | Moderate |

Desmopressin-d5, another analogue, has been shown to retain potent antidiuretic effects while minimizing pressor responses compared to native AVP .

属性

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-WLZQOHKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。